molecular formula C15H15N3O4S B2858525 N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2320821-72-3

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2858525
CAS No.: 2320821-72-3
M. Wt: 333.36
InChI Key: UPQLXKSBRGRZOK-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining furan, pyridine, isoxazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a palladium-catalyzed cross-coupling reaction. The isoxazole ring is then introduced via a cyclization reaction, and the sulfonamide group is added through sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
  • N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine

Uniqueness

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its combination of furan, pyridine, isoxazole, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-8-12-6-13(9-16-7-12)14-4-3-5-21-14/h3-7,9,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQLXKSBRGRZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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